molecular formula C11H14O3S B14798568 (Z)-But-2-en-1-yl 4-methylbenzenesulfonate

(Z)-But-2-en-1-yl 4-methylbenzenesulfonate

Cat. No.: B14798568
M. Wt: 226.29 g/mol
InChI Key: WAJAGRBOZRCTKO-ARJAWSKDSA-N
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Description

(Z)-2-butenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a (Z)-2-butenyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-butenyl 4-methylbenzenesulfonate typically involves the reaction of (Z)-2-buten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(Z)-2-buten-1-ol+4-methylbenzenesulfonyl chloride(Z)-2-butenyl 4-methylbenzenesulfonate+HCl\text{(Z)-2-buten-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{(Z)-2-butenyl 4-methylbenzenesulfonate} + \text{HCl} (Z)-2-buten-1-ol+4-methylbenzenesulfonyl chloride→(Z)-2-butenyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of (Z)-2-butenyl 4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-butenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the butenyl group can be reduced to form the corresponding butyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Various sulfonate esters or sulfonamides.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Saturated butyl derivatives.

Scientific Research Applications

(Z)-2-butenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving sulfonate esters.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-butenyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-butenyl 4-methylbenzenesulfonate: The geometric isomer of (Z)-2-butenyl 4-methylbenzenesulfonate.

    Butyl 4-methylbenzenesulfonate: Lacks the double bond present in the butenyl group.

    4-methylbenzenesulfonate esters: Various esters with different alkyl or aryl groups.

Uniqueness

(Z)-2-butenyl 4-methylbenzenesulfonate is unique due to the presence of the (Z)-configured double bond in the butenyl group, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

[(Z)-but-2-enyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3-8H,9H2,1-2H3/b4-3-

InChI Key

WAJAGRBOZRCTKO-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\COS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC=CCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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